Low Lipophilicity vs. A-425619
The computational partition coefficient (LogP) is a key driver of pharmacokinetic behavior. The minimalist N'-propyl chain of N-Isoquinolin-5-yl-N'-propylurea results in a significantly lower LogP (3.04) compared to the highly lipophilic 4-trifluoromethyl-benzyl analog A-425619, which has a LogP of 4.78 [1]. This calculated difference of 1.74 Log units indicates the target compound is over 50 times less lipophilic.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.04 |
| Comparator Or Baseline | A-425619: 4.78 |
| Quantified Difference | ΔlogP = -1.74 (Target compound is ~55x less lipophilic) |
| Conditions | In silico prediction; Target LogP from ChemSrc ; A-425619 LogP from J. Med. Chem. 2005 publication [1]. |
Why This Matters
Lower lipophilicity correlates with superior aqueous solubility and a reduced risk of metabolic liabilities, making this compound a superior choice for in vitro assays and as a hydrophilic starting point for property optimization.
- [1] Doherty, E. M.; Fotsch, C.; Bo, Y.; Chakrabarti, P. P.; Chen, N.; Gavva, N.; Han, N.; Kelly, M. G.; Kincaid, J.; Klionsky, L.; Liu, Q.; Ognyanov, V. I.; Tamir, R.; Wang, X.; Zhu, J.; Norman, M. H.; Treanor, J. J. S. Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure−Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties. J. Med. Chem. 2005, 48, 3, 744–752. View Source
